ノルスルフェンタニル-d3

概要

説明

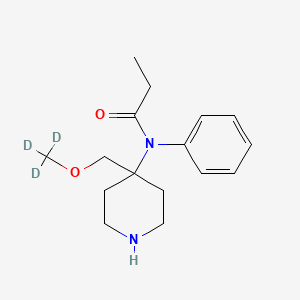

ノルスルフェンタニル-d3は、強力な合成オピオイド鎮痛剤であるスルフェンタニルの代謝産物であるノルスルフェンタニルの重水素化アナログです。 この化合物は、水素の同位体である重水素原子を3つ含み、ノルスルフェンタニルの定量化のために質量分析における内部標準として有用です 。重水素標識は、分析手順中に化合物をその非標識対応物と区別するのに役立ちます。

科学的研究の応用

Norsufentanil-d3 is primarily used in scientific research as an internal standard for the quantification of norsufentanil in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial in forensic toxicology and pharmacokinetic studies to accurately measure the levels of norsufentanil in various matrices .

Additionally, Norsufentanil-d3 is used in the development of novel analgesic compounds. Researchers synthesize analogs of norsufentanil to study their pharmacological properties and potential therapeutic applications. The deuterium labeling helps in tracking the metabolic pathways and understanding the pharmacokinetics of these analogs .

作用機序

ノルスルフェンタニル-d3は、ノルスルフェンタニルの重水素化アナログであるため、同様の作用機序を共有しています。ノルスルフェンタニルは、中枢神経系におけるオピオイド受容体、特にμ-オピオイド受容体に結合することにより、その効果を発揮します。この結合は、カリウムチャネルの開口とカルシウムチャネルの阻害につながり、ニューロンの過分極とニューロンの興奮性の低下をもたらします。 全体的な効果は、鎮痛と鎮静です .

生化学分析

Biochemical Properties

Norsufentanil-d3 interacts with various biomolecules in the body. It is a metabolite of Sufentanil, produced by oxidative N-dealkylation in the liver by cytochrome P450 isoforms

Cellular Effects

It is known that its parent compound, Sufentanil, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Norsufentanil-d3, like Sufentanil, is expected to exert its effects at the molecular level. Sufentanil is known to produce effects through mu receptor agonist activity in the central nervous system

Dosage Effects in Animal Models

It is known that the parent compound, Sufentanil, has potent analgesic effects .

Metabolic Pathways

Norsufentanil-d3 is involved in metabolic pathways similar to its parent compound, Sufentanil. Sufentanil is metabolized in the liver by cytochrome P450 isoforms through oxidative N-dealkylation

Transport and Distribution

It is known that Sufentanil, the parent compound, is rapidly redistributed from the plasma, with an initial fast distribution half-time of 1.4 minutes .

Subcellular Localization

It is known that opioid receptors, which Sufentanil interacts with, are found in various subcellular locations, including the cell membrane .

準備方法

合成経路と反応条件

ノルスルフェンタニル-d3の合成は、ノルスルフェンタニル分子に重水素原子を組み込むことを伴います。これは、合成プロセス中に重水素化試薬または溶媒を使用するなど、さまざまな方法で達成できます。 一般的なアプローチの1つは、ノルスルフェンタニルのピペリジン環におけるメトキシ基の重水素化です .

工業生産方法

This compoundの工業生産は、通常、専門の化学会社が提供するカスタム合成サービスを伴います。これらの会社は、化合物の高純度と同位体標識を保証するために、高度な技術を使用しています。 生産プロセスは、最終製品の完全性と品質を維持するために、制御された条件下で行われます .

化学反応の分析

反応の種類

ノルスルフェンタニル-d3は、その非重水素化対応物と同様に、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されて、対応するN-オキシド誘導体を形成することができます。

還元: 還元反応はこの化合物をその還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はN-オキシド誘導体を生成する可能性がありますが、還元はthis compoundの還元されたアナログを生成する可能性があります .

科学研究への応用

This compoundは、主に、ガスクロマトグラフィー質量分析(GC-MS)または液体クロマトグラフィー質量分析(LC-MS)を使用して、生物学的サンプル中のノルスルフェンタニルの定量化のための内部標準として、科学研究で使用されています。 このアプリケーションは、法中毒学および薬物動態研究において、さまざまなマトリックスにおけるノルスルフェンタニルのレベルを正確に測定するために不可欠です .

さらに、this compoundは、新規鎮痛薬の開発にも使用されています。研究者は、ノルスルフェンタニルのアナログを合成して、その薬理学的特性と潜在的な治療用途を研究しています。 重水素標識は、代謝経路を追跡し、これらのアナログの薬物動態を理解するのに役立ちます .

類似化合物との比較

類似化合物

ノルスルフェンタニル: ノルスルフェンタニル-d3の非重水素化形態。

スルフェンタニル: ノルスルフェンタニルが由来する親化合物。

フェンタニル: 同様の鎮痛作用を持つ関連する合成オピオイド。

アルフェンタニル: スルフェンタニルに比べて作用時間が短い別の合成オピオイド

ユニークさ

This compoundは、重水素標識により、分析アプリケーションにおいて独自の利点を提供するため、ユニークです。重水素原子の存在により、質量分析で非標識化合物と正確に定量化および区別することができます。 これは、this compoundを法中毒学および薬物動態研究において非常に貴重なツールにしています .

特性

IUPAC Name |

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901038275 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204688-16-3 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。